molecular formula C7H14FN B1473751 (1R,2R)-2-fluoro-N-methylcyclohexan-1-amine CAS No. 2166197-53-9

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine

Cat. No. B1473751
M. Wt: 131.19 g/mol
InChI Key: ZCQXAHWKVKFEIH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine” is a chemical compound with the CAS Number: 2580099-07-4 . It has a molecular weight of 167.65 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.65 .

Scientific Research Applications

Enzyme Cascade Reactions for Chiral Amine Synthesis

A study demonstrated the use of enzyme cascade reactions combining enoate reductase (ERED) and amine transaminase (ATA) to synthesize optically pure amines with multiple chiral centers, highlighting the potential of "(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine" in facilitating complex organic syntheses (Skalden et al., 2016).

Photophysical Studies and Cyclomerization

Research on amino-linked bichromophoric anthracenes, including structures similar to "(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine," has provided insights into their spectral and photochemical properties. These studies offer a foundation for understanding the photophysical behavior of complex organic molecules and their potential applications in materials science (Mori & Maeda, 1997).

Amination Reactions

A pivotal study demonstrated the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, showing the relevance of "(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine" in direct amination reactions. This research opens new pathways for synthesizing tertiary carbinamines from alkanes, showcasing the molecule's utility in organic synthesis (Kovavic & Chaudhary, 1967).

Stereochemical Manipulation

A study highlighted the modification of amine transaminases (ATAs) for enhanced diastereoselectivity in the synthesis of chiral amines, indicating the importance of stereochemical manipulation in enzyme-catalyzed reactions. This research underscores the potential applications of "(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine" in producing stereospecific compounds (Skalden et al., 2015).

Steric Hindrance and Lithiation Studies

Investigations into the lithiation of ferrocenylalkylamines have shed light on the impact of steric hindrance on chemical reactions, offering insights into the reactivity and modification of compounds structurally related to "(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine" (Deus, Robles, & Herrmann, 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQXAHWKVKFEIH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Reactant of Route 4
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Reactant of Route 5
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.